molecular formula C12H16ClNO2 B1511176 1-Phenylpiperidine-4-carboxylic acid hydrochloride CAS No. 209005-67-4

1-Phenylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1511176
CAS No.: 209005-67-4
M. Wt: 241.71 g/mol
InChI Key: BEFZAPQHSZCXRM-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phenylpiperidine with chloroformic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a strong acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to maintain consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, with reagents like alkyl halides or amines. The reaction conditions vary depending on the specific reagent used.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield phenylpiperidine-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce 1-Phenylpiperidine-4-carboxylic acid derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenylpiperidine derivatives.

Scientific Research Applications

1-Phenylpiperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.

  • Medicine: It has been explored for its potential use in the development of pharmaceuticals, particularly in the treatment of pain and neurological disorders.

  • Industry: The compound is employed in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • Isonipecotic acid

  • Meperidine hydrochloride

  • 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride

Properties

IUPAC Name

1-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZAPQHSZCXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741558
Record name 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209005-67-4
Record name 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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